Dynorphin A (1-13), specifically Asn(2)-Trp(4)-, is a peptide derived from the dynorphin family of endogenous opioids. It plays a crucial role in modulating pain and emotional responses through its action on opioid receptors, particularly the kappa-opioid receptor. The full sequence of Dynorphin A includes 17 amino acids, with the first 13 being critical for its biological activity. The modification at position 2 (Asparagine to Asn) and position 4 (Tryptophan to Trp) enhances certain pharmacological properties while maintaining a significant affinity for opioid receptors .
Dynorphin A is classified as an endogenous opioid peptide, which means it is produced naturally within the body. It is primarily derived from the precursor protein prodynorphin. This peptide is known for its interaction with various opioid receptors, including kappa, mu, and delta receptors, but exhibits a strong preference for the kappa-opioid receptor . The specific modifications in Asn(2)-Trp(4)- indicate a focus on enhancing selective receptor binding and potential therapeutic applications.
The synthesis of Dynorphin A (1-13), Asn(2)-Trp(4)- typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The specific sequence can be modified by substituting amino acids at designated positions to study their effects on biological activity.
The synthesis process involves:
The molecular structure of Dynorphin A (1-13), Asn(2)-Trp(4)- consists of 13 amino acids with specific modifications that influence its interaction with receptors. The sequence can be represented as:
The molecular weight of this peptide is approximately 1,500 Daltons. Its structure includes various functional groups that contribute to its binding affinity and biological activity.
Dynorphin A (1-13), Asn(2)-Trp(4)- participates in several chemical reactions primarily involving receptor binding and signal transduction pathways. These reactions include:
The biochemical assays often involve competition binding studies where Dynorphin A competes with known ligands for receptor sites, providing insights into its potency and efficacy.
Dynorphin A (1-13), Asn(2)-Trp(4)- exerts its effects primarily through activation of the kappa-opioid receptor. Upon binding, it triggers intracellular signaling cascades that lead to analgesic effects and modulation of mood.
Studies indicate that dynorphins can induce both agonistic and antagonistic effects depending on receptor subtype activation and cellular context. For instance, activation of kappa-opioid receptors has been linked to dysphoria and stress responses, highlighting the dual nature of dynorphins in pain modulation .
Dynorphin A (1-13), Asn(2)-Trp(4)- is generally stable under physiological conditions but can be susceptible to enzymatic degradation by peptidases.
Relevant data regarding its stability and solubility are crucial for practical applications in research settings .
Dynorphin A (1-13), Asn(2)-Trp(4)- has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 2221-82-1
CAS No.: 75023-40-4